Cas no 4148-01-0 (Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)-)

Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)- Chemical and Physical Properties
Names and Identifiers
-
- Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)-
- [[chloro(trimethylsilyl)amino]-dimethylsilyl]methane
- chlorobis(trimethylsilyl)amine
- N,N-Bis(trimethylsilyl)hypochlorous amide
- DTXSID60500495
- 4148-01-0
- AKOS040767355
- [[chloro(trimethylsilyl)amino]-dimethyl-silyl]methane
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- Inchi: InChI=1S/C6H18ClNSi2/c1-9(2,3)8(7)10(4,5)6/h1-6H3
- InChI Key: QOQJBDOYNOQRTD-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)N([Si](C)(C)C)Cl
Computed Properties
- Exact Mass: 195.06674
- Monoisotopic Mass: 195.0666303g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815738-1g |
Chlorobis(trimethylsilyl)amine |
4148-01-0 | 98% | 1g |
¥9409.00 | 2024-05-14 |
Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)- Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)-
Introduction to Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)- (CAS No. 4148-01-0)
Silanamine, specifically the compound with the chemical name N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)-, is a highly versatile and significant molecule in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 4148-01-0, has garnered considerable attention due to its unique structural properties and broad range of applications. The presence of both chloro and trimethylsilyl functional groups makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the development of novel pharmaceutical agents.
The compound’s structure is characterized by a nitrogen atom that is bonded to a chloro group, a trimethyl group, and a trimethylsilyl group. This arrangement imparts remarkable reactivity, allowing it to participate in a variety of chemical transformations. The chloro group can be easily displaced by nucleophiles, making it an excellent leaving group in substitution reactions. Meanwhile, the trimethylsilyl group provides stability and facilitates the formation of new carbon-silicon bonds, which are crucial in organic synthesis.
In recent years, Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)- has been extensively studied for its potential applications in drug discovery and development. One of the most notable areas of research involves its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, including inflammation and cancer progression. By inhibiting specific proteases, it is possible to develop therapeutic agents that can modulate these processes effectively.
Recent studies have highlighted the compound’s utility in the preparation of peptidomimetics, which are synthetic molecules designed to mimic the structure and function of natural peptides. Peptidomimetics have shown promise as alternatives to traditional peptides due to their improved stability and bioavailability. The ability of Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)- to facilitate the introduction of complex side chains into peptidomimetic structures has made it an indispensable tool in this field.
Another emerging application of this compound is in the realm of materials science. The unique reactivity of its functional groups allows for the creation of novel polymers and coatings with tailored properties. For instance, researchers have utilized it to develop hydrogels that exhibit controlled swelling behavior, making them suitable for biomedical applications such as drug delivery systems.
The pharmaceutical industry has also explored the use of Silanamine derivatives in the development of antiviral and antibacterial agents. The ability to modify the core structure while maintaining key functional groups has enabled the synthesis of compounds with enhanced efficacy against various pathogens. This adaptability underscores the importance of this compound as a building block in medicinal chemistry.
Advances in synthetic methodologies have further expanded the utility of Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)-. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to introduce complex molecular architectures with high precision. These advancements have not only accelerated drug discovery but also opened new avenues for materials science research.
The environmental impact of using Silanamine derivatives has also been a focus of recent research. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. By optimizing reaction conditions and employing greener solvents, researchers aim to make the production process more eco-friendly without compromising on yield or purity.
In conclusion, Silanamine, N-chloro-1,1,1-trimethyl-N-(trimethylsilyl)- (CAS No. 4148-01-0) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in organic synthesis, pharmaceutical development, materials science, and environmental chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of scientific innovation.
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